molecular formula C11H7FINO3 B15338123 Methyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate

Methyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate

Cat. No.: B15338123
M. Wt: 347.08 g/mol
InChI Key: PQKSTMZZAWVMSW-UHFFFAOYSA-N
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Description

Methyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a fluorine and iodine substituent on the phenyl ring, which can significantly influence its chemical and biological properties.

Preparation Methods

The synthesis of Methyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, NH2OH·HCl, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine and iodine substituents can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological system being studied .

Comparison with Similar Compounds

Methyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 5-Substituted amino-isoxazole
  • 4-Substituted methoxycarbonyl-isoxazole

These compounds share the isoxazole core but differ in their substituents, which can significantly influence their chemical and biological properties. The presence of both fluorine and iodine in this compound makes it unique and potentially more versatile in its applications .

Properties

Molecular Formula

C11H7FINO3

Molecular Weight

347.08 g/mol

IUPAC Name

methyl 5-(5-fluoro-2-iodophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7FINO3/c1-16-11(15)9-5-10(17-14-9)7-4-6(12)2-3-8(7)13/h2-5H,1H3

InChI Key

PQKSTMZZAWVMSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)F)I

Origin of Product

United States

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